

Z-Ala-Ala-Asp-CMK: Application Notes and Experimental Protocols

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Compound of Interest		
Compound Name:	Z-Ala-Ala-Asp-CMK	
Cat. No.:	B12368718	Get Quote

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Introduction

Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a synthetic, cell-permeable, and irreversible peptide inhibitor. It is primarily recognized as a selective inhibitor of Granzyme B, a serine protease crucial in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1][2][3] [4] Additionally, **Z-Ala-Ala-Asp-CMK** has been shown to inhibit caspase-3, a key executioner caspase in the apoptotic cascade.[1] This dual inhibitory activity makes **Z-Ala-Ala-Asp-CMK** a valuable tool for studying the mechanisms of apoptosis and inflammation. This document provides detailed application notes and experimental protocols for the use of **Z-Ala-Ala-Asp-CMK** in research settings.

Biochemical Properties and Mechanism of Action

Z-Ala-Ala-Asp-CMK functions by covalently binding to the active site of its target proteases, thereby irreversibly inhibiting their enzymatic activity.[3] Its peptide sequence (Ala-Ala-Asp) mimics the substrate recognition site of Granzyme B, conferring its selectivity. Granzyme B, upon entering a target cell, can initiate apoptosis through two primary pathways: direct cleavage and activation of effector caspases (like caspase-3) or by cleaving other cellular substrates, such as Bid, which in turn activates the mitochondrial apoptotic pathway. By inhibiting Granzyme B, **Z-Ala-Ala-Asp-CMK** can block these downstream apoptotic events. Its inhibitory effect on caspase-3 further downstream in the apoptotic cascade provides an additional layer of apoptosis blockade.



Data Presentation

The following tables summarize the quantitative data available for **Z-Ala-Ala-Asp-CMK**.

Table 1: Inhibitory Activity

Target	IC50/ID50	Comments
Granzyme B	Not explicitly defined in reviewed literature	Described as a selective and potent inhibitor.
Caspase-3	Not explicitly defined in reviewed literature	Shown to inhibit caspase-3 activity in cellular assays.
Fragmentin 2 (rat Granzyme B homolog)	300 nM	Inhibition of apoptosis-related DNA fragmentation.

Table 2: Effective Concentrations in Cellular Assays



Application	Cell Type	Concentrati on	Duration	Observed Effect	Reference
Inhibition of Granzyme B- induced IL-18 activation and IFN-y secretion	Co-culture of normal human keratinocytes and CD8+ T cells	10 ng/mL	72 h	Inhibition of cytokine secretion.	[1]
Inhibition of apoptosis	OSC-3 cells co-cultured with LAK cells	50 μΜ	18 h	Reduction of DNA fragmentation , inhibition of caspase-3 activity, and decreased ROS production.[1]	
Inhibition of Granzyme B- mediated cytotoxicity	HANK-1 cells	Not specified	3 days	Decreased cleavage of PARP-1.[5]	
Inhibition of Granzyme B activity	Co-culture systems	100 μΜ	Not specified	Used as a Granzyme B inhibitor.[6]	

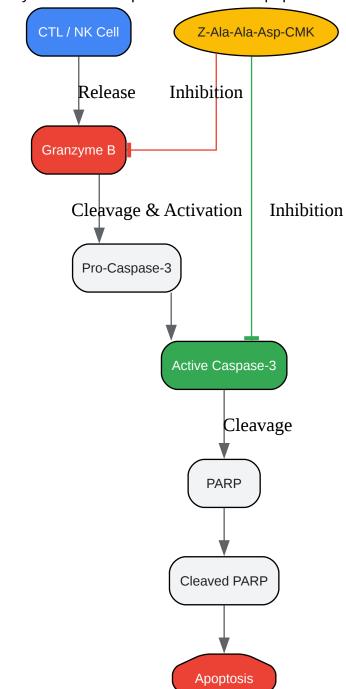
Table 3: Physicochemical Properties



Property	Value
Molecular Formula	C20H26CIN3O7
Molecular Weight	455.89 g/mol
Solubility	Soluble in DMSO.[2]
Storage	Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]

Mandatory Visualizations





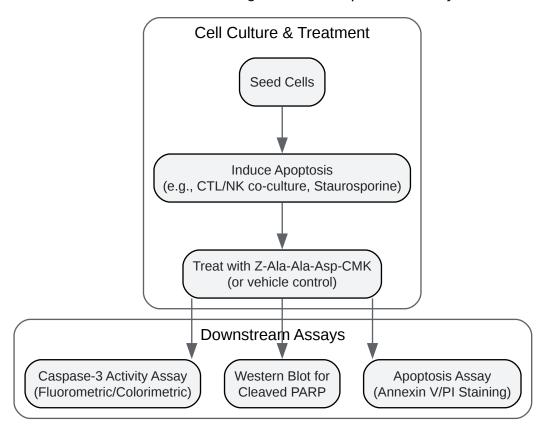
Granzyme B and Caspase-3 Mediated Apoptosis Pathway

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Caption: Granzyme B and Caspase-3 signaling pathway with points of inhibition by **Z-Ala-Ala-Asp-CMK**.



Workflow for Assessing Z-Ala-Ala-Asp-CMK Activity



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